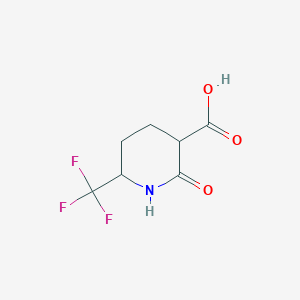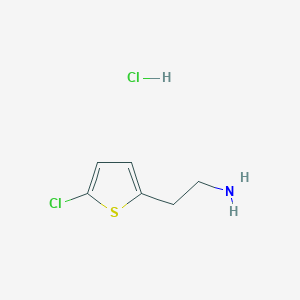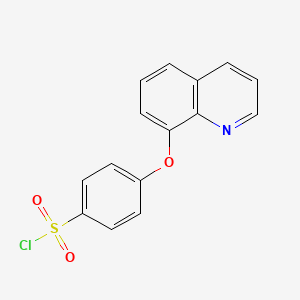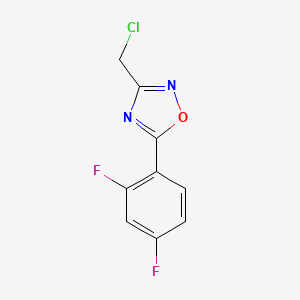
(8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride
Descripción general
Descripción
(8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis : (Yang et al., 2011) demonstrated the use of a related compound, 8-hydroxyquinolin-N-oxide, as an efficient ligand for copper-catalyzed hydroxylation of aryl halides. This methodology allows for the direct transformation of aryl halides to phenols and alkyl aryl ethers, highlighting its potential in the synthesis of complex organic molecules.
Supramolecular Chemistry and Sensor Development : The versatility of 8-hydroxyquinoline, a compound related to (8E)-N-Hydroxyisoquinoline-8-carboximidoyl chloride, in coordination chemistry has led to its use in developing new supramolecular sensors and emitting devices. (Albrecht et al., 2008) discussed its applications in creating self-assembled aggregates for sensory applications.
Polymers with Antimicrobial Activity : (Khalil, 2011) and (Khalil, 2012) explored the synthesis of polymers based on 8-methacryloxyquinoline and 8-acryloxyquinoline, respectively. These polymers exhibited antimicrobial activity against bacteria and fungi, suggesting their potential use in biomedical applications.
Optical and Nonlinear Optical Properties : A study by (Zidan et al., 2016) investigated the nonlinear optical properties of certain 8-hydroxyquinoline derivatives. They found that these compounds have potential as materials for optical device applications.
Synthesis of Novel Complexes for Medicinal Chemistry : (Suchaud et al., 2014) reported on a series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones, showcasing their potential as human immunodeficiency virus type 1 integrase inhibitors. This indicates the significant role of hydroxyisoquinoline derivatives in developing new pharmaceuticals.
Application in Alzheimer's Disease Research : A study on mixed ligand Cu2+ complexes of 8-hydroxyquinolines, like (Kenche et al., 2013), highlighted their application in Alzheimer's disease research. These complexes showed potential in disaggregating amyloid plaques and inhibiting redox chemistry related to the disease.
Propiedades
IUPAC Name |
(8E)-N-hydroxyisoquinoline-8-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-1-2-7-4-5-12-6-9(7)8/h1-6,14H/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTQVISITXOQDQ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=NC=C2)C(=C1)/C(=N\O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B1416872.png)

![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine](/img/structure/B1416877.png)


amine](/img/structure/B1416882.png)
![Methyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1416885.png)


amine](/img/structure/B1416889.png)
